Isopropyl Dodecylfluorophosphonate (IDFP) is a synthetic organophosphate compound frequently employed in biochemical and pharmacological research. [] This compound serves as a potent inhibitor of serine hydrolases, a large enzyme family with diverse biological functions. [] IDFP's utility in scientific research stems from its ability to selectively and irreversibly inhibit specific enzymes, allowing researchers to study their roles in various biological processes. []
While specific details on IDFP synthesis are limited in the provided papers, its synthesis likely involves reacting an appropriate fluorophosphonate precursor with dodecanol in the presence of a suitable base. [] The reaction conditions (temperature, solvent, base) need to be carefully controlled to optimize yield and purity.
Although the provided papers don't present a dedicated molecular structure analysis of IDFP, its structure can be deduced from its chemical name and its classification as an alkylfluorophosphonate. [] IDFP comprises a central phosphorus atom double-bonded to an oxygen atom and single-bonded to an isopropyl group, a dodecyl chain, and a fluorine atom.
IDFP primarily reacts with the serine residue within the catalytic site of serine hydrolases. [] This reaction forms a stable covalent bond between the phosphorus atom of IDFP and the hydroxyl group of the serine residue. [, ] This covalent modification leads to irreversible enzyme inhibition, preventing substrate binding and subsequent catalysis.
IDFP exerts its inhibitory effects by acting as a mechanism-based inhibitor of serine hydrolases. [, ] Upon entering the enzyme's active site, IDFP undergoes hydrolysis, mimicking the transition state of the natural substrate. [] This hydrolysis facilitates the formation of a covalent bond between IDFP and the active site serine residue, irreversibly inhibiting the enzyme. []
IDFP is widely used to investigate the endocannabinoid system (ECS), which plays a crucial role in regulating various physiological processes, including appetite, pain perception, and mood. [, , , ] IDFP effectively inhibits fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), two key enzymes responsible for degrading endocannabinoids like anandamide and 2-arachidonoylglycerol. [, , ] This inhibition leads to elevated endocannabinoid levels, allowing researchers to study the physiological and pharmacological effects of ECS activation. [, ]
IDFP is also employed in studying neuropathy target esterase (NTE), an enzyme linked to organophosphate-induced delayed neuropathy (OPIDN). [] IDFP's ability to potently inhibit NTE makes it a valuable tool for investigating the mechanisms underlying OPIDN. [] Researchers have utilized IDFP to explore the relationship between NTE inhibition and the development of OPIDN, paving the way for potential therapeutic interventions.
IDFP has proven valuable in elucidating the role of serine hydrolase KIAA1363, an enzyme involved in ether lipid metabolism. [] This enzyme hydrolyzes acetyl monoalkylglycerol ether (AcMAGE), a precursor to bioactive lipids like platelet-activating factor (PAF). [] Studies using KIAA1363-deficient mice treated with IDFP demonstrated the enzyme's importance in regulating brain MAGE levels and PAF synthesis, highlighting its potential role in neurological function and disease. []
Beyond its applications in studying enzyme function, IDFP also proves valuable in structural biology. [, ] As IDFP mimics the transition state of substrates during serine hydrolase catalysis, it facilitates the crystallization of these enzymes in their active conformation. [] This crystallization is essential for determining the three-dimensional structures of enzymes using X-ray crystallography, offering valuable insights into their catalytic mechanisms and interactions with other molecules. [, ]
For instance, researchers have successfully solved the crystal structure of lecithin-cholesterol acyltransferase (LCAT) bound to IDFP and a small molecule activator. [, ] This structural information provided crucial insights into the mechanism of LCAT activation and paved the way for developing novel therapeutic agents targeting this enzyme for treating coronary heart disease and familial LCAT deficiency. []
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2